"NMR characterization of 6-fluoro-6-deoxy-D-galactopyranose"
"NMR characterization of 6-fluoro-6-deoxy-D-galactopyranose"
Executive Summary & Core Directive
This guide details the nuclear magnetic resonance (NMR) characterization of 6-fluoro-6-deoxy-D-galactopyranose (6-FDG) . Unlike standard carbohydrate analysis, the introduction of a fluorine atom at the C6 position creates a dual-active NMR system (
Why this matters: 6-FDG is a critical molecular probe for studying galactosyltransferases and lectins (e.g., Galectin-3). The fluorine atom acts as a bio-orthogonal "spy" nucleus, allowing detection of binding events and metabolic flux with zero background interference. However, the electronegativity of fluorine and the resulting scalar couplings (
This document provides a self-validating protocol to deconvolute these spectra, resolve the anomeric equilibrium, and extract precise conformational data.
Structural Dynamics & The Anomeric Challenge
Before acquiring data, one must understand the species present in the tube. In aqueous solution (D
- -D-galactopyranose (~60-65%): The dominant form.
- -D-galactopyranose (~30%): The minor pyranose.
- -D-galactofuranose (<5%): Often overlooked but spectrally distinct.
- -D-galactofuranose (<5%): Trace component.
The Fluorine Impact: The substitution of the C6-OH with Fluorine introduces:
-
Geminal Coupling (
): Massive splitting (~45–50 Hz) on the H6 protons. -
Vicinal Coupling (
): Significant splitting (~15–30 Hz) on H5, dependent on the C5-C6 rotamer population. -
Chemical Shift Perturbation: Deshielding of H6 and C6, and shielding of C5 (
-effect).
Experimental Workflow (Diagram)
The following workflow illustrates the logic for full structural assignment, moving from simple 1D checks to advanced selective excitation.
Figure 1: Step-by-step NMR characterization workflow for fluorinated carbohydrates.
Detailed Experimental Protocols
Sample Preparation
-
Solvent: 99.9% D
O. Avoid DMSO-d unless hydroxyl proton observation is strictly required, as viscosity broadens lines and obscures small couplings. -
Concentration: 5–10 mM is sufficient for
H and F. For C, increase to >20 mM. -
Reference: Internal TSP (0.0 ppm) for
H; Trichlorofluoromethane (CFCl , 0.0 ppm) or Trifluoroacetic acid (-76.55 ppm) for F.
1D F NMR (The "Spy" Scan)
This is the first experiment to run. It immediately reveals the ratio of anomers without the spectral crowding of proton NMR.
-
Pulse Sequence: Standard zg or zgfhig (inverse gated decoupling to suppress NOE if integration is critical).
-
Sweep Width: 50 ppm centered at -230 ppm.
-
Expectation: You will see two major signals (pyranoses) and two minor signals (furanoses) in the region of -228 to -232 ppm .
- -Furanose: ~ -230.8 ppm
- -Furanose: ~ -229.3 ppm
-
Pyranose forms typically resonate between these values.
1D H NMR & Decoupling
The proton spectrum will be complex due to the H6 protons appearing as wide doublets of multiplets.
-
Key Observation: Look for the H6 signals between 4.4 and 4.8 ppm. They will not look like standard sugar H6s; they are split by the large
(~48 Hz). -
Protocol Validation: Run a
H{ F} experiment. If the complex multiplets at 4.5 ppm collapse into standard ABX systems (or doublets), you have confirmed the H6 assignment.
Advanced Technique: 1D FESTA
Expert Insight: In reducing sugars, the anomeric proton (H1) signals often overlap, making it impossible to extract specific couplings for the minor forms using standard TOCSY.[1]
FESTA (Fluorine-Edited Selective Tocsy Acquisition) solves this by using the resolved
-
Select: The specific
F frequency of one anomer (e.g., the -pyranose). -
Transfer: Magnetization is transferred from F6
H6 H5 H4... via the scalar coupling network. -
Result: A clean
H subspectrum of only that specific anomer, eliminating overlap.
Data Analysis & Interpretation
Chemical Shifts and Coupling Constants
The following table summarizes the expected NMR parameters. Note that values may shift slightly based on concentration and temperature.
| Parameter | Nucleus | Signal Characteristics | Typical Value / Range |
| Multiplet (dt or ddd) | -228 to -232 ppm | ||
| Widely split doublets | 4.5 – 4.8 ppm | ||
| Doublet ( | 82 – 85 ppm (Deshielded) | ||
| Doublet ( | 68 – 70 ppm (Shielded) | ||
| Geminal (Through 2 bonds) | 45 – 50 Hz (Diagnostic) | ||
| Vicinal (Through 3 bonds) | 15 – 30 Hz (Rotamer dependent) | ||
| Direct Carbon-Fluorine | ~165 – 170 Hz |
Conformational Analysis (The Karplus Relation)
The magnitude of the vicinal coupling
-
Gauche (60°): Small
(~5–12 Hz). -
Anti (180°): Large
(~25–35 Hz). -
Analysis: In 6-FDG, the population of the gt, tg, and gg rotamers around the C5-C6 bond can be calculated. The large observed values usually indicate a preference for conformations where F is anti or gauche to H5, driven by the dipole minimization between the ring oxygen and the fluorine.
Applications in Drug Discovery
Protein-Ligand Binding (STD-NMR)
6-FDG is an excellent ligand for Saturation Transfer Difference (STD) NMR because the fluorine provides a unique handle.
-
Protocol: Irradiate the protein (e.g., Galectin-3) at -0.5 ppm (on-resonance) and 30 ppm (off-resonance).
-
Detection: Observe the transfer of saturation to the 6-FDG protons.
-
Advantage: You can also perform
F-STD NMR . Since proteins rarely contain fluorine, you can irradiate the protein protons and observe the saturation transfer to the F signal of the ligand. This has zero background and high dynamic range.
Metabolic Tracking
Because the C6-OH is replaced by F, 6-FDG cannot be phosphorylated by hexokinase in the standard way to form a stable 6-phosphate that enters glycolysis (or if phosphorylated, it acts as an inhibitor).
-
Use Case: Tracking cellular uptake via
F NMR in real-time. The shift of the intracellular sugar will be distinct from the extracellular sugar due to pH gradients and protein binding.
Visualization of Coupling Pathways
Understanding how magnetization travels during a COSY or FESTA experiment is crucial for pulse sequence setup.
Figure 2: Scalar coupling network centered on the Fluorine atom. Solid red lines indicate strong couplings used for magnetization transfer.
References
-
Jenkinson, S. F., et al. (2010). "6-Deoxy-6-fluoro-D-galactose."[2][3][4][5][6] Acta Crystallographica Section E, 66(6), o1315. Link
-
Gierse, R. M., et al. (2023). "Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars." The Journal of Organic Chemistry, 88(19), 13627–13636. Link
-
Abraham, R. J., et al. (1994).[1][2][5] "Conformational Analysis. Part 20: Conformational Analysis of 4-Deoxy-4-fluoro-D-glucose and 6-Deoxy-6-fluoro-D-galactose in Solution."[2][5] Magnetic Resonance in Chemistry, 32(4), 248–254.[1][2][5] Link
- Diercks, T., et al. (2009). "Fluorine-19 NMR as a Versatile Tool for the Study of Protein-Ligand Interactions." Chemistry – A European Journal, 15(23), 5623-5629.
Sources
- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Deoxy-6-fluoro-d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-De-oxy-6-fluoro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
